5-Hydroxybenzydamine Hydrochloride-d6
Description
Rationale for Deuterium (B1214612) Labeling in Drug Discovery and Development Paradigms
The substitution of hydrogen with deuterium, its stable, non-radioactive isotope, is the smallest possible chemical change to a molecule. nih.govresearchgate.net This subtle modification, however, can have profound effects on a drug's behavior in the body, a principle that is increasingly leveraged in pharmaceutical development. nih.govresearchgate.net The rationale for deuterium labeling is primarily centered on the kinetic isotope effect (KIE). researchgate.neturan.ua
The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.netnih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. uran.ua Many drugs are metabolized and cleared from the body through enzymatic processes, such as those mediated by cytochrome P450 (CYP450) enzymes, which involve the cleavage of C-H bonds. semanticscholar.org By strategically placing deuterium at sites of metabolic vulnerability (so-called "soft spots"), the rate of metabolism can be significantly reduced. researchgate.net
This "deuterium switch" can offer several therapeutic advantages:
Enhanced Safety Profile: Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic or unwanted metabolites. nih.govresearchgate.net This can lead to an improved safety and tolerability profile for the drug. semanticscholar.org
Increased Efficacy: By prolonging the residence time of the active drug form in the plasma, its therapeutic effect may be enhanced. uran.ua
The first deuterated drug approved by the U.S. Food and Drug Administration (FDA), deutetrabenazine, serves as a prime example. It is a deuterated version of tetrabenazine, and its slower metabolism allows for better management of chorea associated with Huntington's disease with a more favorable dosing regimen. researchgate.neturan.uabohrium.com Beyond improving existing drugs, deuterium labeling is now also being applied in the initial stages of discovering novel medicines. nih.govresearchgate.net
Contextualization of 5-Hydroxybenzydamine Hydrochloride-d6 within Contemporary Mechanistic Research
To understand the role of this compound, one must first consider its non-deuterated parent compounds. Benzydamine (B159093) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties. elsevierpure.comnih.gov When administered, the body metabolizes benzydamine into several compounds, one of which is 5-Hydroxybenzydamine. semanticscholar.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₁₈D₆ClN₃O₂ |
| Molecular Weight | 367.9 |
| Isotopic Purity | Contains 6 deuterium atoms (d6) |
| Parent Compound | Benzydamine |
| Related Metabolite | 5-Hydroxybenzydamine |
| Primary Research Use | Internal Standard in Mass Spectrometry |
Data sourced from United States Biological. elsevierpure.com
The compound this compound is the stable isotope-labeled analogue of this specific metabolite. elsevierpure.com Its primary and critical role in contemporary mechanistic research is to serve as an internal standard for analytical quantification. In pharmacokinetic studies, researchers need to accurately measure the concentration of benzydamine and its metabolites, like 5-Hydroxybenzydamine, in biological samples (e.g., plasma, urine) over time. semanticscholar.org
During sample preparation and analysis using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), variations can occur, leading to inaccurate measurements. By adding a known amount of this compound to each sample, scientists can use it as a reference point. Because the deuterated standard is chemically identical to the natural metabolite, it behaves similarly during extraction and analysis, but its different mass allows the mass spectrometer to distinguish it from the non-deuterated target analyte. bipm.orgresearchgate.net This allows for precise and accurate quantification of the 5-Hydroxybenzydamine metabolite, which is essential for building a complete picture of the parent drug's ADME profile. nih.govresearchgate.net
Table 2: Major Metabolic Pathways of Benzydamine
| Metabolic Pathway | Resulting Metabolite(s) |
|---|---|
| N-Oxidation | Benzydamine N-oxide |
| Hydroxylation | 5-Hydroxybenzydamine |
| Demethylation | Nor-benzydamine, Didesmethylbenzydamine |
| N-Debenzylation | Elimination of the benzyl (B1604629) group |
Data compiled from studies on benzydamine metabolism. uran.uasemanticscholar.org
In essence, while not a therapeutic agent itself, this compound is an indispensable tool for the research and development of its parent drug, benzydamine. It enables the rigorous mechanistic and pharmacokinetic studies required to understand how the drug is processed by the body, ensuring the reliability and accuracy of the resulting data.
Properties
Molecular Formula |
C₁₉H₁₈D₆ClN₃O₂ |
|---|---|
Molecular Weight |
367.9 |
Synonyms |
3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol Hydrochloride-d6; 3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol Monohydrochloride-d6; 1-Benzyl-3-(3-dimethylaminopropoxy)-5-hydroxy-1H-indazole Hydrochloride-d6 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for 5 Hydroxybenzydamine Hydrochloride D6
Methodologies for Deuterium (B1214612) Labeling in Complex Organic Molecules
The incorporation of deuterium into organic molecules can be achieved through several strategic approaches, each with its own advantages and limitations. acs.org These methods range from direct exchange reactions on the final molecule to building the molecule from pre-labeled precursors. acs.orgmdpi.com
Hydrogen-Deuterium (H/D) exchange reactions represent a direct method for substituting protons with deuterons on a substrate. wikipedia.org These reactions can be promoted under acidic, basic, or metal-catalyzed conditions. wikipedia.org For a molecule like 5-Hydroxybenzydamine, which contains both aromatic and heterocyclic (indazole) rings, H/D exchange is a pertinent strategy. nih.gov The reaction is an equilibrium process, often requiring a large excess of the deuterium source, such as deuterium oxide (D₂O), to achieve high levels of incorporation. acs.orgwikipedia.org
The feasibility and conditions for H/D exchange are highly dependent on the molecular structure. For instance, protons on heteroaromatic rings can be exchanged under conditions that are influenced by the electronic properties of the ring system. rsc.orgacs.org Studies on various aromatic and heterocyclic compounds have demonstrated that catalysts are often necessary to facilitate the exchange of non-labile C-H bonds. nih.gov Microwave conditions have been shown to accelerate H/D exchange reactions for compounds like aminobenzoic acids, using catalysts such as Pd/C or RhCl₃ with D₂O as the deuterium source. nih.gov
An alternative and often more selective approach is the synthesis of the target molecule using deuterated starting materials or building blocks (synthons). mdpi.comnih.gov This method provides precise control over the location of the deuterium labels within the final molecule. acs.org For the synthesis of 5-Hydroxybenzydamine Hydrochloride-d6, this could involve using deuterated benzyl (B1604629) chloride or a deuterated dimethylamine (B145610) precursor in the alkylation step of the indazole core.
This strategy has been successfully employed for the synthesis of other complex deuterated molecules, such as vitamin D metabolites and curcumin, where labeled A-ring synthons or labeled vanillin (B372448) were used to construct the final products. mdpi.comnih.govnih.gov The synthesis of deuterated n-octylamine from a deuterated amide starting material further illustrates the utility of this bottom-up approach. epj-conferences.org This methodology is particularly valuable when specific sites need to be labeled and to avoid unwanted isotopic scrambling that can sometimes occur in H/D exchange reactions.
Catalytic methods are central to many modern deuteration strategies, offering efficiency and selectivity. libretexts.org A wide array of transition metal catalysts, including those based on platinum, palladium, rhodium, ruthenium, and iron, have been developed for this purpose. nih.govnih.govoup.comnih.govnih.gov These catalysts can facilitate H/D exchange or be used in reductive deuteration processes.
Heterogeneous catalysts like Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are widely used. oup.com Pt/C has been shown to be effective for the deuteration of electron-rich aromatic rings using D₂O, sometimes enhanced by the presence of H₂ gas. oup.com Similarly, the Pd/C–Al–D₂O system provides an environmentally benign method where deuterium gas is generated in-situ from the reaction of aluminum with D₂O, which then participates in the Pd-catalyzed H-D exchange. nih.gov Homogeneous catalysts, such as those based on iridium, ruthenium, and iron, offer high selectivity, sometimes directed by functional groups within the substrate molecule. nih.govnih.govrsc.orgrsc.org For example, ruthenium catalysts can direct selective deuteration of aromatic carbonyl compounds. nih.gov The development of catalysts from earth-abundant metals like iron is also a significant advance, enabling scalable and selective deuteration of (hetero)arenes. nih.govnih.gov
| Catalyst System | Deuterium Source | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| Pt/C–H₂ | D₂O | Electron-rich aromatics (e.g., phenol) | Efficient deuteration of aromatic rings under mild to moderate conditions. | oup.com |
| Pd/C–Al | D₂O | Amino acids, esters | In-situ generation of D₂ gas for chemo/regioselective H-D exchange. | nih.gov |
| Ruthenium Complex | D₂O | Aromatic carbonyl compounds | Transient directing group strategy enables selective ortho-deuteration. | nih.gov |
| Nanostructured Iron | D₂O | (Hetero)arenes (anilines, phenols, indoles) | Air- and water-stable catalyst allows for highly scalable and selective deuteration. | nih.govnih.gov |
| Tris(pentafluorophenyl)borane | D₂O | Aromatic and heteroaromatic derivatives | A metal-free catalytic system for regioselective deuteration under mild conditions. |
Regioselectivity and Isotopic Purity Assessment in Deuterated Analog Production
The production of deuterated analogs for use as internal standards demands high isotopic purity and precise knowledge of the deuterium label's location (regioselectivity). nih.govaptochem.com Controlling regioselectivity is essential to ensure that the label is placed on a metabolically stable position, preventing its loss during biological processing. researchgate.net
Assessing the regioselectivity and isotopic purity relies on a combination of high-resolution analytical techniques. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. nih.gov
¹H NMR is used to quantify the degree of deuteration by observing the disappearance or reduction of proton signals at specific positions relative to an internal standard. nih.govnih.gov
²H NMR directly observes the deuterium nuclei, confirming their presence and location within the molecule. nih.govsigmaaldrich.com This technique is particularly useful for highly deuterated compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com
¹³C NMR can also be used, as deuterium substitution causes small, measurable isotopic shifts in the signals of neighboring carbon atoms, which can be used to quantify site-specific deuteration. nih.gov
| Technique | Purpose | Information Provided | Reference |
|---|---|---|---|
| ¹H NMR | Quantification of Deuteration | Measures the reduction of proton signals at specific sites to determine deuterium incorporation levels. | nih.govnih.gov |
| ²H NMR | Direct Detection of Deuterium | Confirms the presence and chemical environment of deuterium atoms; useful for highly enriched compounds. | nih.govsigmaaldrich.com |
| ¹³C NMR | Site-Specific Quantification | Utilizes deuterium-induced isotope shifts on adjacent carbon signals to quantify labeling at specific positions. | nih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment and Distribution | Provides precise mass data to calculate the percentage of different isotopologues (d0, d1, d2, etc.) in the sample. | rsc.orgrsc.org |
| Tandem MS (MS/MS) | Localization of Label | Fragmentation patterns can help determine the specific location of deuterium atoms within the molecule. | nih.gov |
Scalability Considerations for Research and Analytical Applications
The transition from small-scale laboratory synthesis to the larger-scale production required for extensive research or commercial availability of analytical standards presents significant challenges. nih.govnih.gov Methodologies for large-scale deuterium labeling must be reliable, robust, and scalable. nih.govnih.gov
Key considerations for scalability include:
Deuterium Source: For multi-gram or kilogram-scale synthesis, the cost and availability of the deuterium source are critical. nih.gov Deuterium oxide (D₂O) is considered the ideal source for large-scale transformations due to its relatively low cost and safety compared to D₂ gas. nih.govnih.gov
Catalyst Efficiency and Robustness: The chosen catalyst must be highly active to minimize loading, stable under reaction conditions, and ideally recyclable to reduce costs. The development of robust, air- and water-stable iron-based catalysts represents a major step toward easily scalable deuteration processes. nih.govnih.gov
Process Simplicity: Methods that avoid complex purification steps or harsh reagents are more amenable to scale-up. Photochemical methods and decarboxylative deuteration are emerging as sustainable and potentially scalable routes that can operate under mild conditions. researchgate.netrsc.org
Reaction Hardware: Large-scale reactions may require specialized reactors to handle pressure (if using H₂ or D₂ gas) or to ensure efficient mixing for heterogeneous catalysis. acs.org
Recent advances have demonstrated the feasibility of scaling deuteration reactions, with some processes producing deuterated building blocks on the kilogram scale, which is essential for meeting the demands for deuterated compounds in pharmaceutical and analytical research. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation
NMR spectroscopy is an indispensable tool for elucidating the precise location of deuterium atoms within the molecular structure of 5-Hydroxybenzydamine Hydrochloride-d6. A combination of proton (¹H), deuterium (²H), and carbon-13 (¹³C) NMR experiments provides a complete picture of the deuterated compound.
Proton (¹H) NMR Spectroscopy with Deuterium Oxide as Solvent
In ¹H NMR spectroscopy, the absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated analogue is a primary indicator of successful deuteration. For this compound, the disappearance of signals corresponding to the six protons on the dimethylamino group would confirm the d6 labeling.
The use of deuterium oxide (D₂O) as a solvent can further aid in the identification of exchangeable protons, such as those on hydroxyl or amine groups. nih.gov While the primary deuteration in this compound is on the methyl groups, the addition of D₂O would help to distinguish the hydroxyl proton signal from other aromatic protons by observing its exchange and subsequent disappearance from the spectrum. washington.edu
Hypothetical ¹H NMR Data for this compound in DMSO-d6: This table is based on expected chemical shifts for the parent compound and illustrates the expected absence of the N(CH₃)₂ signal.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 7.0 | m | - | Aromatic-H, Indazole-H |
| ~4.5 | t | 2H | O-CH₂ |
| ~3.5 | t | 2H | N-CH₂ |
| ~2.5 | s | 0H | N(CD₃)₂ (Signal Absent) |
| ~2.2 | m | 2H | CH₂ |
Deuterium (²H) NMR Spectroscopy for Direct Observation
While ¹H NMR confirms the absence of protons, deuterium (²H or D) NMR spectroscopy provides direct evidence of the deuterium nuclei. rsc.org A strong signal in the ²H NMR spectrum at a chemical shift corresponding to the dimethylamino group would definitively confirm the location of the deuterium labels. The chemical shift range in ²H NMR is similar to that of ¹H NMR, making signal assignment straightforward. rsc.org However, ²H NMR spectra generally exhibit broader peaks and lower resolution compared to ¹H NMR. rsc.org
Carbon-13 (¹³C) NMR Spectroscopy for Structural Elucidation
Expected Changes in ¹³C NMR for Deuterated Carbons:
| Carbon | Expected Multiplicity | Expected Intensity |
| N-C D₃ | Quintet | Significantly Reduced |
Mass Spectrometry (MS) for Isotopic Abundance and Molecular Weight Determination
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and assessing its isotopic enrichment. usbio.net
The molecular weight of this compound is 367.9 g/mol , which is an increase of 6 mass units compared to the unlabeled analogue, corresponding to the six deuterium atoms. usbio.net
High-Resolution Mass Spectrometry for Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the elemental composition and the determination of isotopic purity. By precisely measuring the mass of the molecular ion, HRMS can distinguish between the desired deuterated compound and any residual unlabeled or partially labeled species. This is essential for quantifying the level of deuterium incorporation.
Fragmentation Analysis for Deuterium Location
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to provide structural information. The fragmentation pattern of this compound can help to further confirm the location of the deuterium labels. For instance, a key fragmentation pathway in benzydamine (B159093) and its metabolites involves the cleavage of the N,N-dimethylpropylamine side chain.
In the mass spectrum of this compound, fragment ions containing the dimethylamino group would show a mass shift of +6 units compared to the corresponding fragments of the unlabeled compound. For example, the fragment corresponding to the [M - C₉H₉N₂O]⁺ ion (the dimethylaminopropyl moiety) would be observed at a higher m/z value, confirming that the deuterium atoms are retained on this part of the molecule. The observation of specific fragment ions with and without the deuterium label provides unambiguous evidence for the site of deuteration.
Chromatographic Purity and Identity Assessment
The assessment of purity and confirmation of identity for isotopically labeled compounds such as this compound are critical aspects of their analytical characterization. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for this purpose. The introduction of deuterium atoms into the molecule necessitates a thorough evaluation to ensure the isotopic enrichment and positional integrity of the labels, as well as to quantify any non-deuterated or partially deuterated species.
Liquid Chromatography (LC) with Advanced Detection
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with advanced detectors such as tandem mass spectrometry (MS/MS), it becomes a powerful tool for both quantification and structural elucidation.
Methodologies for the HPLC analysis of the parent compound, benzydamine, and its related substances have been well-established and can serve as a foundation for developing a method for its deuterated and hydroxylated analog. nih.govresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.netnih.gov A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Hypothetical LC-MS/MS Parameters:
A hypothetical LC-MS/MS method for the analysis of this compound would likely employ a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govrsc.orgresearchgate.net The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions.
Expected Mass Spectrometric Fragmentation:
The mass spectrum of this compound is expected to be similar to that of the non-deuterated 5-hydroxybenzydamine, with a key difference in the mass-to-charge ratio (m/z) of the molecular ion and its fragments due to the six deuterium atoms. The molecular weight of this compound is approximately 371.9 g/mol (as the hydrochloride salt), and the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base plus a proton.
The fragmentation of protonated benzylamines, a core structural feature in 5-Hydroxybenzydamine, has been studied and provides insight into the expected fragmentation pathways. nih.govnih.gov Common fragmentation patterns involve the cleavage of the side chain. For 5-Hydroxybenzydamine-d6, key fragment ions would be expected to retain the deuterium labels, allowing for confirmation of their presence and location within the molecule. The six deuterium atoms are located on the N,N-dimethylpropyl group. Therefore, fragments containing this portion of the molecule will exhibit a +6 Da mass shift compared to the non-deuterated analog.
Interactive Data Table: Predicted LC-MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |
| 5-Hydroxybenzydamine-d6 | 332.2 | 102.1 | [M+H]⁺ → [C5H6D6N]⁺ |
| 5-Hydroxybenzydamine-d6 | 332.2 | 150.1 | [M+H]⁺ → [C8H8NO]⁺ |
| Benzydamine (for comparison) | 310.4 | 86.1 | [M+H]⁺ → [C5H12N]⁺ |
Note: The m/z values are theoretical and may vary slightly in practice.
The development of a robust LC-MS/MS method is crucial for determining the isotopic purity of this compound. This involves assessing the percentage of the d6 isotopologue relative to d0 to d5 species.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound requires a chemical modification step known as derivatization. arxiv.org Derivatization converts the analyte into a more volatile and thermally stable form, making it amenable to GC analysis. jfda-online.comnih.gov Common derivatization strategies for compounds containing hydroxyl and amine functionalities include silylation, acylation, or alkylation.
For this compound, both the hydroxyl group and the tertiary amine can be targeted for derivatization. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for converting hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.
Expected GC-MS Observations:
Following derivatization, the TMS-ether of 5-Hydroxybenzydamine-d6 would be analyzed by GC-MS. The retention time of the deuterated derivative would be very similar to its non-deuterated counterpart. In the mass spectrum, the molecular ion of the derivatized compound would be observed, and its fragmentation pattern would provide structural information. The presence of the six deuterium atoms on the N,N-dimethylpropyl side chain would result in a +6 Da mass shift for fragments containing this moiety. A GC-MS spectrum of underivatized benzydamine is available for reference, though direct injection of the hydrochloride salt is generally not feasible. spectrabase.com
It is important to note that differences in ionization and fragmentation efficiency between deuterated and non-deuterated analogs can occur in the MS source, which must be considered for accurate quantification. nih.gov
Interactive Data Table: Comparison of Non-derivatized and Derivatized Analytes for GC
| Compound | Derivatization Required | Rationale |
| This compound | Yes | Low volatility and thermal lability due to the hydroxyl group and hydrochloride salt form. |
| Benzydamine | Yes | While less polar than its hydroxylated counterpart, derivatization is often employed to improve peak shape and thermal stability. jfda-online.com |
Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis of Deuterated Analogs
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonding and molecular structure of a compound. These techniques are particularly useful for the analysis of deuterated compounds, as the substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies.
The theoretical basis for this shift lies in the mass difference between hydrogen and deuterium. The vibrational frequency of a bond is proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, C-D, O-D, and N-D stretching and bending vibrations will appear at lower wavenumbers (frequencies) compared to their C-H, O-H, and N-H counterparts. youtube.com This isotopic shift provides a clear spectral signature for deuteration.
FTIR Spectroscopy:
The FTIR spectrum of benzydamine hydrochloride exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.netijpsr.com For this compound, the spectrum would be expected to show these bands, along with new bands associated with the C-D bonds and a shift in the O-H band to an O-D band if deuteration were to occur at the hydroxyl position (which is not the case for the title compound). The most significant changes will be observed in the C-H stretching and bending regions.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. mit.eduarxiv.org Raman spectra of deuterated hydrocarbons and other molecules show characteristic peaks in the "silent region" of the spectrum (around 2000-2300 cm⁻¹), where C-D stretching vibrations occur. bohrium.comresearchgate.net This region is typically free from other interfering signals, making Raman an excellent tool for confirming deuteration. The Raman spectrum of benzydamine would be expected to have signals from the aromatic rings and the alkyl chain. rsc.org For the d6 analog, the C-D vibrations of the dimethylpropyl group would provide a distinct signature.
Interactive Data Table: Predicted Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for H-species | Predicted Wavenumber (cm⁻¹) for D-species | Technique |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (unchanged) | FTIR/Raman |
| Aliphatic C-H Stretch | 2850-3000 | 2100-2250 | FTIR/Raman |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (unchanged) | FTIR |
| C-H Bending | 1350-1480 | ~1000-1100 | FTIR |
| C-O Stretch | 1000-1300 | 1000-1300 (minor shift) | FTIR |
Note: Predicted wavenumbers are approximate and based on theoretical shifts. The aromatic C-H and O-H stretches are not expected to shift as the deuteration is on the N,N-dimethylpropyl group.
Mechanistic Investigations in Drug Metabolism and Pharmacokinetics Non Clinical Contexts
Elucidation of Metabolic Pathways Using Deuterium (B1214612) Labeling
Deuterium labeling is a fundamental technique in drug metabolism studies, offering a non-radioactive method to trace the fate of a compound through complex biological systems. drugdiscoveryopinion.com By replacing specific hydrogen atoms with their heavier isotope, deuterium, a molecule like 5-Hydroxybenzydamine-d6 can be distinguished from its unlabeled counterparts and other endogenous molecules using mass spectrometry. This allows researchers to meticulously follow its transformation, identify its metabolites, and build a comprehensive picture of its metabolic journey. researchgate.netacs.org
The parent compound, benzydamine (B159093), undergoes several metabolic transformations, including N-oxidation, dealkylation, and hydroxylation of the benzene (B151609) ring. drugbank.comelsevierpure.comnih.gov The formation of 5-Hydroxybenzydamine is a result of this hydroxylation pathway. Using 5-Hydroxybenzydamine-d6 in subsequent in vitro or in vivo systems enables researchers to investigate if this primary metabolite undergoes further biotransformation, such as conjugation (e.g., glucuronidation), which is a common fate for hydroxylated metabolites. elsevierpure.comnih.gov The deuterium label acts as a stable tag, ensuring that any detected molecule containing the d6-moiety can be confidently identified as a downstream product of the administered deuterated compound.
In vitro enzyme assays are crucial for identifying the specific enzymes responsible for a drug's metabolism. The primary enzymes involved in the metabolism of most drugs are the Cytochrome P450 (CYP450) superfamily and, to a lesser extent, Flavin-Containing Monooxygenases (FMOs). nih.gov Studies on benzydamine have identified that its N-oxygenation is efficiently catalyzed by FMO1 and FMO3, while various CYP450 isoforms, including CYP1A1, 1A2, 2C19, 2D6, and 3A4, can also form the N-oxide metabolite, albeit in smaller quantities. nih.gov The hydroxylation pathway leading to 5-Hydroxybenzydamine is primarily mediated by the CYP450 system. nih.govnih.gov
In this context, 5-Hydroxybenzydamine-d6 serves as an invaluable analytical tool. It is typically used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. nih.govscispace.com These assays are designed to screen for drug-drug interactions or to phenotype which CYP enzymes are responsible for a particular metabolic reaction. researchgate.netnih.gov By adding a known quantity of 5-Hydroxybenzydamine-d6 to an incubation mixture containing human liver microsomes, a test compound, and necessary cofactors, analysts can accurately quantify the formation of the non-deuterated 5-Hydroxybenzydamine metabolite. The deuterated standard co-elutes with the analyte but is separated by its mass, correcting for variations in sample processing and instrument response. scispace.commyadlm.org
Table 1: Enzymes Involved in Benzydamine Metabolism and the Role of the Deuterated Standard
| Enzyme Family | Specific Isoforms Implicated | Metabolic Reaction | Role of 5-Hydroxybenzydamine-d6 |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A1, 1A2, 2C19, 2D6, 3A4 | N-oxygenation, Hydroxylation | Internal standard for quantifying the formation of 5-Hydroxybenzydamine by CYP enzymes. |
| Flavin-Containing Monooxygenases (FMO) | FMO1, FMO3 | N-oxygenation | Serves as an analytical standard for related metabolite quantification assays. |
A significant challenge in metabolomics is the identification of unknown molecules within a complex biological sample. nih.govsapient.bio Isotope tracing provides a powerful solution. When 5-Hydroxybenzydamine-d6 is introduced into a biological system, its metabolic products will retain the deuterium label. nih.govosti.gov In mass spectrometry analysis, this creates a characteristic isotopic pattern. Specifically, the deuterated metabolite and its non-deuterated version will appear as a "doublet" separated by six mass units (the mass difference of the six deuterium atoms).
This distinct mass signature allows for the unambiguous identification of drug-related material against a high background of endogenous compounds. researchgate.net For example, if 5-Hydroxybenzydamine-d6 were to undergo glucuronidation, the resulting glucuronide conjugate would also carry the d6-label. A researcher could specifically search the mass spectrometry data for pairs of peaks with a six-dalton mass difference, where one peak corresponds to the mass of the suspected unlabeled metabolite and the other to its deuterated analogue. This technique greatly simplifies the process of tracking metabolic pathways and confidently identifying novel or unexpected metabolites. nih.govsapient.bio
In some instances, a drug or its metabolite may be structurally identical or very similar to a compound that is naturally present in the body (endogenous). This poses a significant analytical challenge: distinguishing between the compound produced by the body and that which results from drug administration. Stable isotope labeling provides a definitive solution to this problem. acs.orgtera.orgnih.gov
Role in Broader Pharmaceutical Research and Development Methodologies
Contribution to Understanding Drug Disposition in Non-Clinical Settings
The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a cornerstone of non-clinical research, providing essential insights into its pharmacokinetic profile. srce.hr Stable isotope-labeled compounds, such as 5-Hydroxybenzydamine Hydrochloride-d6, are instrumental in these investigations. nih.govacs.org In non-clinical settings, which involve in vitro assays and in vivo animal models, understanding the fate of a drug and its metabolites is crucial for predicting its behavior in humans. researchgate.netaxcelead.com
The use of a deuterated standard like 5-Hydroxybenzydamine-d6 allows researchers to accurately trace and quantify the corresponding non-labeled metabolite in biological samples. researchgate.net Because the physical and chemical properties of deuterated compounds are nearly identical to their non-labeled counterparts, they behave similarly during sample extraction and analysis. medchemexpress.com However, the mass difference allows them to be distinguished easily by mass spectrometry. nih.gov This enables precise measurement of the 5-Hydroxybenzydamine metabolite's concentration over time in various tissues and fluids, which is fundamental to characterizing the drug's distribution and elimination pathways. srce.hr This process helps build a comprehensive ADME profile, which is a critical component of the data package required for regulatory submissions to advance a drug candidate. srce.hrnih.gov
Advanced Approaches in Metabolite Identification and Quantification Strategies
Modern bioanalytical science relies heavily on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their sensitivity and specificity in identifying and quantifying molecules within complex biological matrices. escientificpublishers.com Stable isotope-labeled compounds are central to the success of these methods, serving as ideal internal standards. this compound is used to accurately quantify its non-labeled analogue, 5-Hydroxybenzydamine, a metabolite of Benzydamine (B159093). usbio.net
When added to a biological sample at a known concentration, the deuterated standard co-elutes with the non-labeled metabolite during chromatography. In the mass spectrometer, the two compounds are separated based on their mass-to-charge ratio. Any variations in sample preparation or instrument response affect both the analyte and the internal standard equally. thermofisher.com By comparing the instrument's response for the metabolite to that of the known quantity of the deuterated standard, an accurate and precise concentration can be determined, correcting for potential matrix effects or extraction inefficiencies. thermofisher.comnih.gov This approach is significantly more robust than external calibration methods. nih.gov High-resolution mass spectrometry (HR-MS) further leverages the known mass difference to confidently identify metabolites, even at very low concentrations, distinguishing them from endogenous background components. nih.gov
Table 1: Mass Properties of 5-Hydroxybenzydamine and its Deuterated Standard This interactive table provides the molecular formula and weight for both the metabolite and its stable isotope-labeled internal standard.
Implications for Preclinical Research Methodologies
The integrity of preclinical research, particularly toxicology and safety pharmacology studies, depends on the quality and reliability of the analytical data generated. researchgate.net The use of deuterated standards like 5-Hydroxybenzydamine-d6 has significant implications for these methodologies by enhancing the accuracy of pharmacokinetic (PK) and toxicokinetic (TK) studies. nih.govresearchgate.net Accurate quantification of drug metabolites is critical to ensure that animal species used in safety testing are exposed to levels of metabolites that are relevant to or greater than those observed in humans. axcelead.com
By providing a robust method for quantifying metabolites, deuterated standards help establish a clear link between drug dosage, systemic exposure, and toxicological findings. researchgate.net This improved accuracy in exposure assessment allows for more confident "Go/No-Go" decisions during drug development and helps establish a safety margin for first-in-human studies. srce.hr The use of stable isotope-labeled compounds is a key part of the modern drug discovery and development process, helping to mitigate the risk of late-stage failures due to unforeseen metabolic or pharmacokinetic issues. srce.hrnih.gov
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The era of systems biology has introduced "omics" technologies that provide a holistic view of biological systems. irisotope.com Metabolomics, the large-scale study of small molecules, and proteomics, the study of proteins, are two such fields where stable isotope-labeled compounds are pivotal. medchemexpress.comthermofisher.com While 5-Hydroxybenzydamine-d6 is primarily a tool for targeted analysis, the principles of its use are integral to broader omics strategies.
In Metabolomics , stable isotope-labeled standards are essential for achieving accurate quantification in targeted and untargeted analyses. thermofisher.com They serve as internal standards to correct for analytical variability, allowing for reliable comparisons of metabolite levels across different experimental groups. thermofisher.comnih.gov This provides a clear snapshot of the metabolic state of a system in response to a drug. acs.org
In Proteomics , while not a direct application for a drug metabolite standard, related stable isotope labeling techniques are fundamental. Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) use labeled amino acids to create an internal standard for every protein, enabling precise relative quantification of changes in protein expression across different conditions. Understanding how a drug and its metabolites affect the proteome can reveal mechanisms of action and potential off-target effects. researchgate.net The integration of data from metabolomics and proteomics, often referred to as multi-omics, provides a comprehensive understanding of a drug's impact on biological pathways, an approach that relies on the quantitative accuracy afforded by stable isotope labeling. irisotope.com
Table 2: Application of Stable Isotope Labeling in Omics Technologies This interactive table summarizes the role and impact of stable isotope-labeled compounds in various omics fields.
Future Directions and Emerging Research Avenues for Deuterated Analogues in Chemical Biology
Development of Novel Isotope Labeling Strategies
Research is ongoing to develop more efficient, selective, and cost-effective methods for deuterium (B1214612) labeling. researchgate.net This includes the development of new catalysts and reagents for targeted deuteration of complex molecules. nih.gov Such advancements will make deuterated standards more accessible for a wider range of research applications.
Expansion of Applications in Mechanistic Enzymology and Reaction Dynamics
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for studying enzyme mechanisms. nih.gov By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can gain insights into the rate-determining steps of enzymatic reactions and the structure of transition states. nih.govosti.gov This can be applied to study the enzymes involved in the metabolism of benzydamine (B159093).
Advancements in Deuterium-Enabled Analytical Techniques
The development of more sensitive and high-resolution analytical instruments, such as advanced mass spectrometers and NMR spectrometers, continues to enhance the utility of deuterated compounds. wiseguyreports.comdataintelo.com These technologies allow for more precise quantification and structural elucidation, even at very low concentrations.
Potential for Contribution to Regulatory Science Methodologies for Deuterated Compounds
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods, which include specific recommendations for the use of internal standards. europa.eueuropa.eufda.gov As more deuterated drugs and internal standards are developed, there is a growing need for refined regulatory methodologies to assess their safety, efficacy, and quality. nih.govsalamandra.netvenable.combioscientia.de The use of well-characterized deuterated internal standards like 5-Hydroxybenzydamine Hydrochloride-d6 contributes to the robustness and reliability of data submitted for regulatory approval. kcasbio.com
Q & A
Q. What are the key analytical methods for characterizing 5-Hydroxybenzydamine Hydrochloride-d6 in preclinical studies?
To ensure structural and isotopic purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) and high-resolution mass spectrometry (HRMS). Quantitative analysis can be performed using reversed-phase HPLC with deuterated solvent systems to minimize interference. Validation parameters (e.g., linearity, LOD/LOQ) must adhere to ICH guidelines . For isotopic enrichment verification, compare spectral data against non-deuterated analogs and reference standards from certified suppliers (e.g., Sigma-Aldrich) .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent deuterium exchange and degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS. Pre-weigh aliquots to minimize repeated freeze-thaw cycles, which may alter isotopic integrity .
Q. What experimental controls are critical for pharmacological studies using deuterated analogs like this compound?
Include both non-deuterated 5-Hydroxybenzydamine Hydrochloride and vehicle controls to isolate isotopic effects. For in vitro assays, validate deuterium’s impact on metabolic stability using liver microsomes or hepatocytes. In vivo, monitor pharmacokinetic parameters (Cmax, t½) with LC-MS/MS, ensuring deuterium retention is ≥98% post-administration .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence metabolic pathway elucidation?
Deuterium incorporation at specific positions (e.g., metabolically labile sites) can slow CYP450-mediated oxidation via the kinetic isotope effect (KIE). To map metabolic shifts, compare metabolite profiles (via UPLC-QTOF-MS) of deuterated and non-deuterated compounds in hepatocyte incubations. Use isotopic scrambling assays to confirm deuterium retention in major metabolites .
Q. What strategies resolve contradictions in deuterated compound efficacy data across preclinical models?
Systematic meta-analysis of dose-response relationships across species (e.g., rodents vs. primates) can identify model-specific biases. Replicate studies under harmonized conditions (e.g., standardized dosing intervals, matched pharmacokinetic sampling). Cross-validate findings using isotopic tracing in target tissues to confirm receptor binding dynamics .
Q. How to design a robust protocol for synthesizing this compound with high isotopic purity?
Optimize deuteration using catalytic hydrogen-deuterium exchange (e.g., Pd/C in D2O) or custom synthetic routes (e.g., deuterated starting materials). Monitor reaction progress via in situ FTIR or NMR to minimize byproducts. Post-synthesis, purify via preparative HPLC with deuterated mobile phases and validate isotopic purity (>99%) using HRMS and ²H-NMR .
Q. What ethical and methodological considerations apply to human studies involving deuterated pharmaceuticals?
Obtain IRB approval for deuterated compound use, emphasizing informed consent about isotopic labeling. For first-in-human trials, conduct radiolabeled microdose studies (using ¹⁴C or ³H analogs) to assess biodistribution without therapeutic dosing. Cross-reference preclinical toxicity data with non-deuterated counterparts to isolate deuterium-specific risks .
Q. How can researchers optimize LC-MS parameters for quantifying trace-level this compound in biological matrices?
Use a deuterated internal standard (e.g., 5-Hydroxybenzydamine-d6-d3) to correct for matrix effects. Optimize ESI source settings (e.g., capillary voltage: 3.5 kV; source temperature: 150°C) and employ MRM transitions with high specificity (e.g., m/z 320 → 202 for quantification). Validate recovery rates (≥85%) in plasma, urine, and tissue homogenates .
Methodological Guidance for Contradictory Data
- Reproducibility Challenges : If metabolic stability data conflict between labs, audit solvent systems (e.g., acetonitrile-d3 vs. methanol-d4) and incubation conditions (pH, temperature) that may alter deuterium retention .
- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability. Share raw datasets via repositories like Zenodo for independent reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
